Cas no 2172233-28-0 (methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate
- 2172233-28-0
- EN300-1452467
- methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate
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- インチ: 1S/C16H21N3O3/c1-19-14(10-15(18-19)16(20)21-2)11-17-8-9-22-12-13-6-4-3-5-7-13/h3-7,10,17H,8-9,11-12H2,1-2H3
- InChIKey: IKTDODIHOUCVRM-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)CCNCC1=CC(C(=O)OC)=NN1C
計算された属性
- せいみつぶんしりょう: 303.15829154g/mol
- どういたいしつりょう: 303.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 9
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 65.4Ų
methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452467-10000mg |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1452467-250mg |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1452467-500mg |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1452467-1000mg |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1452467-0.05g |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 0.05g |
$1091.0 | 2023-06-06 | ||
Enamine | EN300-1452467-0.25g |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 0.25g |
$1196.0 | 2023-06-06 | ||
Enamine | EN300-1452467-0.5g |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 0.5g |
$1247.0 | 2023-06-06 | ||
Enamine | EN300-1452467-2500mg |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1452467-100mg |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1452467-5.0g |
methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |
2172233-28-0 | 5g |
$3770.0 | 2023-06-06 |
methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate: A Comprehensive Overview
Methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate, with the CAS number 2172233-28-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrazole ring substituted with a methyl group at position 1, a carboxylate ester group at position 3, and a complex substituent at position 5.
The substituent at position 5 of the pyrazole ring is a {2-(benzyloxy)ethylamino}methyl group, which introduces additional complexity and functionality to the molecule. This group consists of an ethyl chain that is both amino-substituted and benzyloxy-substituted, creating a structure that may exhibit unique electronic and steric properties. Such features are often exploited in medicinal chemistry to modulate the bioavailability, selectivity, and efficacy of drug candidates.
Recent studies have highlighted the potential of pyrazole derivatives as scaffolds for developing bioactive molecules. For instance, researchers have reported that certain pyrazole-containing compounds exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. The presence of the benzyloxy group in this compound may further enhance its pharmacological profile by improving solubility or serving as a site for bioisosteric replacement in drug design.
The synthesis of methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate likely involves multi-step organic reactions, including nucleophilic substitutions, condensations, and esterifications. The exact synthetic pathway would depend on the availability of starting materials and the desired regioselectivity. Researchers may also explore alternative routes to optimize yield and purity, which are critical for large-scale production or preclinical testing.
In terms of applications, this compound could serve as an intermediate in the synthesis of more complex molecules or as a lead compound in drug discovery programs. Its structural features suggest potential interactions with various biological targets, such as enzymes or receptors, making it a valuable candidate for further investigation. Additionally, the methyl ester group at position 3 may facilitate further functionalization or conjugation with other moieties to expand its chemical diversity.
From an analytical standpoint, the characterization of this compound would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods allow for precise determination of its molecular structure and purity. Furthermore, computational chemistry tools could be employed to predict its physicochemical properties, such as logP (partition coefficient) and solubility, which are essential for understanding its behavior in biological systems.
Recent advancements in computational modeling have enabled researchers to predict the binding affinity of compounds like this one to specific protein targets. By leveraging machine learning algorithms and molecular docking studies, scientists can accelerate the discovery process and identify promising candidates for experimental validation. Such approaches are particularly valuable in early-stage drug development where high-throughput screening is not feasible due to resource constraints.
In conclusion, methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate represents a fascinating example of how structural complexity can be harnessed to create bioactive molecules with potential therapeutic applications. As research in this area continues to evolve, this compound may pave the way for innovative solutions in medicine and beyond.
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